ICL-SIRT078 Demonstrates a Substrate-Competitive Ki of 0.62 μM, Positioning Its Potency Between Classic and Ultra-Potent SIRT2 Inhibitors
In a biochemical fluorescence-based deacetylation assay, ICL-SIRT078 exhibited a Ki value of 0.62 ± 0.15 μM for SIRT2 [1]. For comparison, the widely used SIRT2 inhibitor AGK2 has an IC50 of 3.5 μM in similar in vitro assays [2], representing a ~5.6-fold lower potency than ICL-SIRT078's Ki. SirReal2, a structurally distinct SIRT2 inhibitor, has a reported IC50 of 0.44 μM [3], which is within the same order of magnitude as ICL-SIRT078's Ki but may exhibit a different selectivity window. Thiomyristoyl, a potent thioacyl lysine derivative, has a reported IC50 of 28 nM [4], which is ~22-fold more potent than ICL-SIRT078's Ki, but it may have a different selectivity profile. ICL-SIRT078's substrate-competitive mechanism further differentiates it from inhibitors like AK-1 and AK-7 that target the nicotinamide binding site [5].
| Evidence Dimension | SIRT2 inhibition potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.62 ± 0.15 μM (IC50 not explicitly reported) |
| Comparator Or Baseline | AGK2 IC50 = 3.5 μM; SirReal2 IC50 = 0.44 μM; Thiomyristoyl IC50 = 0.028 μM; AK-1 IC50 = 12.5 μM; AK-7 IC50 = 15.5 μM |
| Quantified Difference | ICL-SIRT078 Ki is ~5.6-fold lower than AGK2 IC50; ~1.4-fold higher than SirReal2 IC50; ~22-fold higher than Thiomyristoyl IC50; ~20-fold lower than AK-1 IC50; ~25-fold lower than AK-7 IC50 |
| Conditions | Biochemical fluorescence-based deacetylation assay for ICL-SIRT078; various in vitro SIRT2 activity assays for comparators |
Why This Matters
The quantitative potency of ICL-SIRT078 informs appropriate dosing ranges and ensures the observed biological effects are attributable to on-target SIRT2 inhibition, not confounding off-target activity at higher concentrations required by less potent inhibitors.
- [1] Di Fruscia P, et al. ChemMedChem. 2015 Jan;10(1):69-82. doi: 10.1002/cmdc.201402431. PMID: 25395356. View Source
- [2] Outeiro TF, et al. Science. 2007 Jul 27;317(5837):516-9. doi: 10.1126/science.1143780. PMID: 17588900. View Source
- [3] Rumpf T, et al. J Med Chem. 2015 Feb 12;58(3):1498-510. doi: 10.1021/jm501806d. PMID: 25525723. View Source
- [4] Jing H, et al. J Am Chem Soc. 2015 Apr 15;137(14):4685-92. doi: 10.1021/jacs.5b00850. PMID: 25815808. View Source
- [5] Chen X, et al. J Med Chem. 2012 Apr 26;55(8):3583-92. doi: 10.1021/jm300143h. PMID: 22489808. View Source
